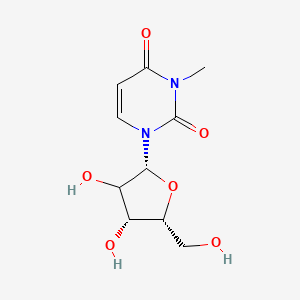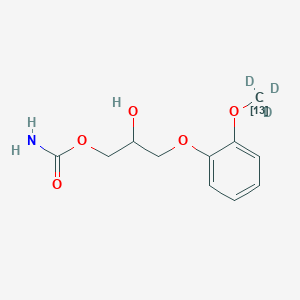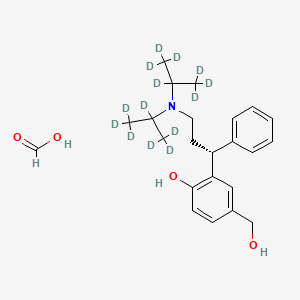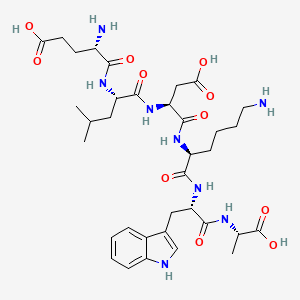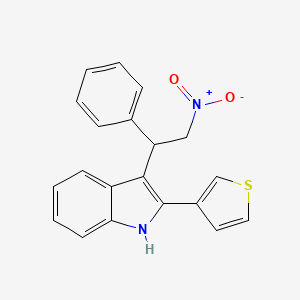
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a nitro group, a phenylethyl group, and a thiophene ring, making it a unique and versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole typically involves the Friedel–Crafts alkylation of indoles with nitroalkenes. One common method uses rose bengal as a photosensitizer under visible light irradiation in an environmentally benign water medium . This method allows for the smooth reaction of indoles with nitroalkenes, generating the desired product in moderate to good yields (up to 87%).
Another approach involves the use of Grignard reagents for the conjugate addition to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization to prepare spiro[indole-3,5′-isoxazoles] in a diastereomerically selective fashion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indole derivatives are often explored for their therapeutic potential, and this compound could serve as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can participate in binding interactions with proteins and enzymes, influencing their activity. The thiophene ring adds to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Nitro-1-phenylethyl)-1H-indole: This compound lacks the thiophene ring but shares the nitro and phenylethyl groups.
2-(2-Nitro-1-phenylethyl)cyclohexanone: This compound features a cyclohexanone ring instead of the indole and thiophene rings.
Bis(oxazolinyl)thiophenes: These compounds contain thiophene rings and are used in similar catalytic reactions.
Uniqueness
3-(2-Nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole is unique due to the presence of both the thiophene and indole rings, along with the nitro and phenylethyl groups. This combination of functional groups and rings provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C20H16N2O2S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C20H16N2O2S/c23-22(24)12-17(14-6-2-1-3-7-14)19-16-8-4-5-9-18(16)21-20(19)15-10-11-25-13-15/h1-11,13,17,21H,12H2 |
Clé InChI |
NCOQFHIDDWOEMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)



